2-[(1-Cyclopentylpiperidin-3-yl)methoxy]pyrimidine
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Overview
Description
2-[(1-Cyclopentylpiperidin-3-yl)methoxy]pyrimidine is a synthetic organic compound that features a pyrimidine ring substituted with a methoxy group linked to a cyclopentylpiperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Cyclopentylpiperidin-3-yl)methoxy]pyrimidine typically involves the following steps:
Formation of the Piperidine Ring: The cyclopentylpiperidine moiety can be synthesized through a series of cyclization reactions starting from cyclopentanone and piperidine derivatives.
Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction, where a suitable methoxy donor reacts with the piperidine intermediate.
Pyrimidine Ring Formation: The final step involves the formation of the pyrimidine ring, which can be achieved through a condensation reaction between appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(1-Cyclopentylpiperidin-3-yl)methoxy]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new substituted pyrimidine derivatives.
Scientific Research Applications
2-[(1-Cyclopentylpiperidin-3-yl)methoxy]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 2-[(1-Cyclopentylpiperidin-3-yl)methoxy]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like 1-(2-methoxyphenyl)piperidine and 1-(3,4-dimethoxyphenyl)piperidine share structural similarities.
Pyrimidine Derivatives: Compounds such as 2-methoxypyrimidine and 4-methoxypyrimidine are structurally related.
Uniqueness
2-[(1-Cyclopentylpiperidin-3-yl)methoxy]pyrimidine is unique due to its specific combination of a cyclopentylpiperidine moiety and a methoxypyrimidine ring. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C15H23N3O |
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Molecular Weight |
261.36 g/mol |
IUPAC Name |
2-[(1-cyclopentylpiperidin-3-yl)methoxy]pyrimidine |
InChI |
InChI=1S/C15H23N3O/c1-2-7-14(6-1)18-10-3-5-13(11-18)12-19-15-16-8-4-9-17-15/h4,8-9,13-14H,1-3,5-7,10-12H2 |
InChI Key |
OGBUBCPAXOEZPS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2CCCC(C2)COC3=NC=CC=N3 |
Origin of Product |
United States |
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